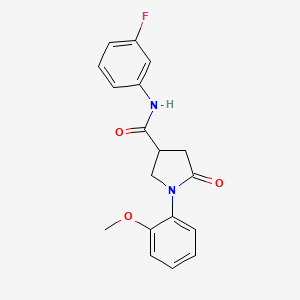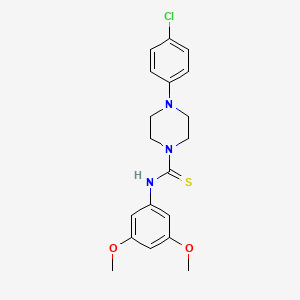![molecular formula C19H27N3O5 B4388056 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate](/img/structure/B4388056.png)
1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate
Übersicht
Beschreibung
1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate, also known as EMD 281014, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of indoline derivatives and has been found to have potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 has been found to activate the protein kinase C (PKC) pathway, which is involved in cell proliferation and differentiation. It can also inhibit the activity of the glycogen synthase kinase-3 beta (GSK-3β) pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 has been found to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 can also increase the levels of cyclic AMP (cAMP), which is a signaling molecule that regulates various cellular processes. In addition, 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 has been found to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, which makes it suitable for various experiments. It has also been found to have low toxicity and can be administered to animals without causing any adverse effects. However, there are also some limitations to using 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its efficacy and safety in various experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014. One direction is to further investigate its potential use as a therapeutic agent for neurodegenerative diseases. It is important to determine its efficacy and safety in animal models before it can be tested in human clinical trials. Another direction is to investigate its potential use as an anti-cancer agent. It is important to determine its efficacy and safety in various cancer cell lines and animal models before it can be tested in human clinical trials. Furthermore, it is important to investigate the mechanism of action of 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 in more detail, as this can provide insights into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-ethyl-1-piperazinyl)acetyl]-2-methylindoline oxalate 281014 has been found to have neuroprotective effects and can inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease. It has also been studied for its potential use as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.C2H2O4/c1-3-18-8-10-19(11-9-18)13-17(21)20-14(2)12-15-6-4-5-7-16(15)20;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLEOHEJSQEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2C(CC3=CC=CC=C32)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4387976.png)


![4-bromo-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4387994.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4388010.png)


![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]pentanamide](/img/structure/B4388025.png)

![{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4388038.png)
![2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4388039.png)
![methyl 2-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4388049.png)
![N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4388075.png)